molecular formula C21H21N3O4S B2448500 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 899945-17-6

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No. B2448500
CAS RN: 899945-17-6
M. Wt: 411.48
InChI Key: ZPCJYKHXXYIXRI-UHFFFAOYSA-N
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Description

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide is a novel compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Chemoselective Protection/Deprotection of Amino Groups

The chemoselective nature of 2-methoxyphenyl isocyanate makes it a valuable reagent for protecting and deprotecting amino groups. Here’s how it works:

Blatter Radical with Disrupted π-Stacking

The compound 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (often referred to as 2) is a Blatter radical with an intriguing structure-to-magnetism correlation. Key features include:

Alpha1-Adrenergic Receptor Antagonists

In pharmacology, derivatives of 2-methoxyphenylpiperazine have been investigated as alpha1-adrenergic receptor antagonists. These compounds exhibit potential therapeutic effects in conditions like hypertension and benign prostatic hyperplasia. Notable examples include trazodone, naftopidil, and urapidil .

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-16-10-8-15(9-11-16)24-13-12-22-20(21(24)26)29-14-19(25)23-17-6-4-5-7-18(17)27-2/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCJYKHXXYIXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

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